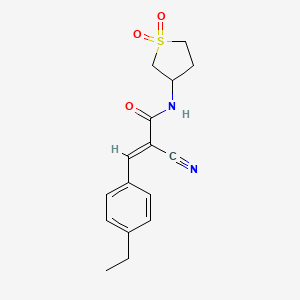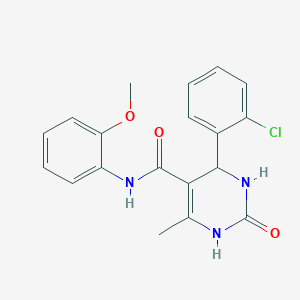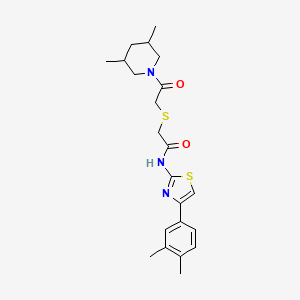
(3-Terc-butil-1,2-oxazol-4-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butyl-1,2-oxazol-4-yl)methanamine: is an organic compound with the molecular formula C8H14N2O . It is a derivative of oxazole, featuring a tert-butyl group at the third position and a methanamine group at the fourth position of the oxazole ring.
Aplicaciones Científicas De Investigación
Chemistry: (3-Tert-butyl-1,2-oxazol-4-yl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biological pathways and mechanisms .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Industry: In the industrial sector, (3-Tert-butyl-1,2-oxazol-4-yl)methanamine is utilized in the production of specialty chemicals and materials. Its reactivity and versatility enable the creation of polymers, coatings, and other advanced materials .
Mecanismo De Acción
Biochemical Pathways
As a novel compound, its effects on cellular pathways and downstream effects remain to be discovered .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns are areas of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl isocyanide with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of (3-Tert-butyl-1,2-oxazol-4-yl)methanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: (3-Tert-butyl-1,2-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted oxazole derivatives with various functional groups attached to the methanamine moiety.
Comparación Con Compuestos Similares
3-Amino-5-tert-butylisoxazole: Shares a similar structure but with an isoxazole ring instead of an oxazole ring.
3-Tert-butyl-1,2-oxazole-4-carboxylic acid: Similar oxazole ring structure with a carboxylic acid group instead of a methanamine group.
Uniqueness: (3-Tert-butyl-1,2-oxazol-4-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJOSNHFVFWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B2479944.png)
![2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2479948.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2479949.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)

![3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479958.png)
![2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2479959.png)
![N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide](/img/structure/B2479960.png)


![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)


